2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide

Description

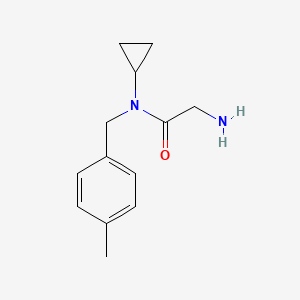

2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, a cyclopropyl group, and a 4-methyl-benzyl group attached to an acetamide backbone, making it a unique molecule with interesting properties and reactivity.

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTLKLIPSFPXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and 4-methyl-benzyl chloride. These intermediates are then reacted under controlled conditions to form the final product. Common reaction conditions include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are tin (Sn) and hydrogen (H2).

Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Substituted benzyl compounds

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds within the cyclopropyl carboxamide class, to which 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide belongs. Research indicates that modifications to the cyclopropyl moiety can significantly affect the compound's efficacy against Plasmodium falciparum, the parasite responsible for malaria.

- Structure-Activity Relationship (SAR) : The presence of the cyclopropyl group is critical for maintaining activity; removal or substitution with larger aliphatic groups leads to a marked decrease in potency (EC50 > 10 μM) .

- Efficacy : Compounds like W499, which share structural similarities with this compound, have demonstrated potent activity against the asexual stage of P. falciparum with an EC50 of approximately 0.14 μM .

Synthesis Pathways

The synthesis of this compound typically involves standard organic synthesis techniques, including amide bond formation and cyclopropanation reactions. Specific methodologies have been documented in various studies, detailing conditions such as solvent choice and temperature that optimize yield and purity .

In Vitro and In Vivo Assessments

Pharmacological evaluations have shown that the compound exhibits low cytotoxicity against human HepG2 cells (CC50 > 40 μM), suggesting a favorable therapeutic index for further development as an antimalarial agent .

Comparative Efficacy

In comparative studies with other known antimalarial agents, compounds from the cyclopropyl carboxamide class have shown promising results in preclinical models, paving the way for potential clinical trials .

| Compound Name | EC50 (μM) | CC50 (μM) | Target |

|---|---|---|---|

| W499 | 0.14 | >40 | Cytochrome b |

| W466 | 0.11 | >40 | Cytochrome b |

| This compound | TBD | TBD | TBD |

Mechanism of Action

The mechanism by which 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide

2-Amino-N-propyl-N-(4-methyl-benzyl)-acetamide

2-Amino-N-butyl-N-(4-methyl-benzyl)-acetamide

Uniqueness: 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its ethyl, propyl, or butyl analogs.

This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific and industrial fields.

Biological Activity

2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{13}H_{16}N_{2}O

- Molecular Weight : 220.28 g/mol

- Functional Groups : The compound features an amine group, a cyclopropyl moiety, and a substituted benzyl group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related structures has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 5.64 | 8.33 |

| Related Compound B | 6.74 | 6.12 |

The Minimum Inhibitory Concentration (MIC) values suggest that while specific data for the target compound is still pending, related compounds show promising antimicrobial activity, indicating a potential for similar efficacy in this compound .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds in this class have also been explored. Studies indicate that related amides can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound C | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Related Compound D | 26.04 ± 0.36 | 31.4 ± 0.12 |

The inhibition of these enzymes suggests a mechanism through which the compound could exert anti-inflammatory effects .

The proposed mechanism of action for compounds like this compound involves:

- Inhibition of Enzyme Activity : By inhibiting COX enzymes, these compounds reduce the synthesis of pro-inflammatory mediators.

- Antimicrobial Mechanism : Similar compounds have been shown to disrupt bacterial cell wall synthesis or function, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a recent study examining various derivatives of acetamides, researchers found that several analogs demonstrated potent activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for developing new antibiotics based on the structural framework of acetamides .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of cyclopropyl-containing amides in models of acute inflammation. The results indicated significant reductions in inflammatory markers when treated with these compounds, suggesting their utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.